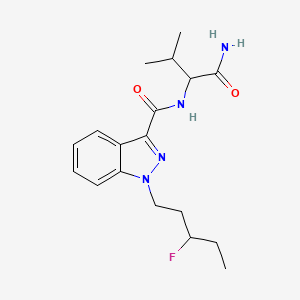

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide

Description

Properties

Molecular Formula |

C18H25FN4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H25FN4O2/c1-4-12(19)9-10-23-14-8-6-5-7-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-8,11-12,15H,4,9-10H2,1-3H3,(H2,20,24)(H,21,25) |

InChI Key |

SNFDFYWXKBFWTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-PINACA N-(3-fluoropentyl) isomer typically involves the reaction of 1H-indazole-3-carboxylic acid with appropriate amines and fluorinated reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .

Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: AB-PINACA N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the pentyl chain can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 350.414 g/mol. Its structure features an indazole core substituted with a carboxamide group and a fluoropentyl side chain, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of indazole have shown promising results against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival.

Synthetic Cannabinoid Research

This compound is classified under synthetic cannabinoids, which are often studied for their agonistic effects on cannabinoid receptors. Synthetic cannabinoids have been investigated for their potential therapeutic effects in managing pain, inflammation, and neurological disorders . The unique structural features of this compound may enhance its binding affinity to cannabinoid receptors, making it a candidate for further exploration in cannabinoid pharmacotherapy.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Chandrasekhar et al. synthesized various indazole derivatives, including those related to this compound. The biological evaluation demonstrated that these compounds exhibited substantial anticancer activity alongside acceptable safety profiles in preliminary toxicity assessments .

| Compound Name | Structure | Anticancer Activity (PGI %) |

|---|---|---|

| Compound A | Structure | 86.61 (SNB-19) |

| Compound B | Structure | 85.26 (OVCAR-8) |

| Compound C | Structure | 75.99 (NCI-H40) |

Case Study 2: Cannabinoid Receptor Interaction

Research into synthetic cannabinoids has revealed that compounds similar to this compound can selectively activate cannabinoid receptors CB1 and CB2, leading to varied physiological effects such as analgesia and appetite stimulation. These findings suggest potential applications in treating conditions like chronic pain and cachexia associated with cancer .

Mechanism of Action

The mechanism of action of AB-PINACA N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. The compound acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychoactive effects, including altered perception, mood changes, and potential adverse health effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Notes:

- *Molecular weight for the target compound inferred from analogs in .

- †No direct scheduling data exist for the 3-fluoropentyl variant, but DEA/EMCDDA precedents suggest Schedule I classification due to structural similarity .

Key Findings:

Substituent Impact on Receptor Binding: Fluorinated alkyl chains (e.g., 5-fluoropentyl in 5F-AB-PINACA) enhance lipid solubility and CB1 affinity compared to non-fluorinated chains (e.g., pentyl in AB-PINACA) . The 3-fluoropentyl group in the target compound may reduce metabolic stability compared to 5-fluoropentyl analogs due to differences in fluorine position, as seen in isomer studies . Cyclohexylmethyl (AB-CHMINACA) and 4-fluorobenzyl (AB-FUBINACA) substituents confer higher receptor efficacy, linked to severe toxicity in human case reports .

Pharmacokinetic Variations: LC-MS/MS data () indicate that fluorinated SCRAs exhibit longer detection windows in biological matrices compared to non-fluorinated analogs. AB-FUBINACA’s 4-fluorobenzyl group correlates with delayed clearance and prolonged psychoactive effects .

Analytical and Regulatory Challenges

Isomer Differentiation: Fluoropentyl positional isomers (e.g., 3- vs. 5-fluoropentyl) require advanced chromatographic separation (e.g., UPLC-MS/MS) for identification, as noted in pyrazole-carboxamide analogs ().

The target compound’s structural similarity to 5F-AB-PINACA (DEA Code 7025) suggests imminent regulatory scrutiny .

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is classified within a group of synthetic cannabinoids known for their high affinity for the cannabinoid receptors (CB1 and CB2). Its molecular formula is with a molecular weight of approximately 350.414 g/mol. The structural characteristics include an indazole core, which is pivotal for its receptor interaction.

This compound acts primarily as a CB1 receptor agonist , mimicking the effects of natural cannabinoids like THC. This interaction leads to various biological effects, including modulation of pain, appetite, and mood.

1. Analgesic Effects

Recent studies have demonstrated that this compound exhibits significant analgesic properties. In experiments involving rat models of neuropathic pain induced by paclitaxel, it was found to effectively reduce mechanical and cold allodynia, suggesting its potential use in pain management therapies .

2. Metabolic Pathways

The metabolic profile of this compound was investigated using ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry. The major metabolic transformations included hydroxylation, oxidative defluorination, and N-dealkylation . These findings are crucial for understanding the pharmacokinetics and potential side effects associated with this compound.

3. Comparative Analysis with Other Cannabinoids

To contextualize its biological activity, a comparison with other synthetic cannabinoids such as ADB-BUTINACA and MDMB-INACA reveals that this compound shows similar or enhanced efficacy in certain pharmacological assays .

Case Studies

Several case studies have been documented regarding the use of this compound in both clinical and experimental settings:

Potential Therapeutic Applications

Given its biological activity, this compound may hold promise in several therapeutic areas:

Pain Management : Its analgesic properties could be harnessed for treating chronic pain conditions.

Neurological Disorders : As a cannabinoid agonist, it may have applications in managing disorders like multiple sclerosis or epilepsy.

Appetite Stimulation : Similar to THC, it may be beneficial in conditions requiring appetite stimulation.

Q & A

Q. How can the structural identity of this compound be confirmed using analytical techniques?

To confirm the structure, employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS provides exact mass data (e.g., molecular ion at m/z 348.1881 for the protonated form), while ¹H/¹³C NMR resolves substituent patterns, such as the 3-fluoropentyl chain and indazole core. Cross-reference fragmentation patterns with synthetic standards or structurally related analogs (e.g., AB-PINACA or 5F-AB-PINACA) .

Q. What methodological approaches are recommended for detecting this compound in complex matrices like e-liquids?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters:

- Column : C18 reversed-phase (2.6 µm, 100 Å).

- Ionization : Positive electrospray ionization (ESI+).

- MRM transitions : Monitor precursor-to-product ions (e.g., m/z 348.2 → 219.1 and 145.0) with collision energies calibrated for indazole carboxamides. Validate using deuterated internal standards to account for matrix effects .

Q. What are the primary metabolic pathways of this compound, and how can metabolites be identified?

Conduct in vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes. Key steps:

- Phase I metabolism : Focus on fluoropentyl chain oxidation (e.g., ω- or ω-1 hydroxylation) and amide hydrolysis.

- Phase II metabolism : Screen for glucuronidation using UDP-glucuronic acid.

- Analytical tools : High-resolution LC-QTOF-MS to detect metabolites, comparing retention times and fragmentation patterns to known analogs (e.g., AB-PINACA’s 5-hydroxypentyl metabolite) .

Advanced Research Questions

Q. How does the 3-fluoropentyl substituent influence CB1/CB2 receptor binding compared to 5-fluoropentyl analogs?

Perform competitive receptor binding assays using transfected HEK-293 cells expressing human CB1/CB2 receptors. Use [³H]CP-55,940 as a radioligand and compare the compound’s Kᵢ values to 5F-AB-PINACA. Fluorine position alters lipophilicity and steric interactions, potentially reducing receptor affinity compared to terminal-fluorinated analogs .

Q. How can researchers resolve contradictions between in vitro potency and in vivo toxicity data?

Integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling is critical:

Q. What strategies differentiate 3-fluoropentyl isomers from 5-fluoropentyl analogs in forensic samples?

Leverage gas chromatography (GC)-MS or ion mobility spectrometry (IMS) to exploit differences in volatility and collision cross-sectional areas. For LC-MS/MS, optimize gradient elution to separate isomers based on fluoropentyl chain hydrophobicity (e.g., 3-fluoropentyl elutes earlier than 5-fluoropentyl due to reduced polarity) .

Q. How can structure-activity relationships (SARs) guide the design of novel synthetic cannabinoids with reduced neurotoxicity?

Systematically modify the:

- Indazole core : Introduce electron-withdrawing groups to reduce oxidative metabolism.

- Fluoropentyl chain : Test shorter or branched chains to limit blood-brain barrier penetration.

- Amino acid moiety : Replace L-valine residues with D-isomers to alter receptor interaction. Validate using in silico docking (e.g., AutoDock Vina) and in vitro cytotoxicity assays .

Regulatory and Methodological Considerations

Q. How is this compound classified under international controlled substance laws?

As a synthetic cannabinoid analog, it likely falls under Schedule I in jurisdictions following the UN 1961 Single Convention, due to structural similarity to AB-CHMINACA and AB-PINACA. Confirm via legislative databases (e.g., U.S. DEA Scheduling Actions, EU Council Decision 2005/387/JHA) and analog-specific amendments .

Q. What quality control measures are essential for synthesizing reference standards?

Ensure ≥98% purity via preparative HPLC with UV detection (λmax ~301 nm). Validate using chiral chromatography to exclude stereoisomers and elemental analysis to confirm stoichiometry. Store as acetonitrile solutions at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.